molecular formula C8H9BrClNO B3276161 5-Bromo-2-chloro-3-methoxy-N-methylaniline CAS No. 63603-14-5

5-Bromo-2-chloro-3-methoxy-N-methylaniline

Cat. No.: B3276161
CAS No.: 63603-14-5
M. Wt: 250.52 g/mol
InChI Key: YVJOWCNOSPSDNM-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines as Chemical Building Blocks

Substituted anilines are crucial building blocks in the synthesis of a vast array of organic molecules. Their versatility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring. In the pharmaceutical industry, the aniline (B41778) motif is present in a significant number of drugs. acs.org For instance, out of the top 200 selling drugs in 2018, 48 contained an aniline structure. acs.org

The inclusion of anilines in drug candidates is due to their ability to interact with biological targets. cresset-group.com However, the metabolic instability of some anilines, which can lead to toxic metabolites, presents a challenge in drug development. futurity.orgumich.edu This has driven research into modifying aniline structures to enhance their metabolic profiles while retaining their desired pharmacological activity. acs.orgcresset-group.com By replacing or modifying the aniline core, medicinal chemists can fine-tune properties such as bioavailability, solubility, and receptor selectivity. cresset-group.com

Beyond pharmaceuticals, substituted anilines are pivotal intermediates in the production of dyes, agrochemicals, and polymers. The specific nature and position of the substituents on the aniline ring dictate the properties of the final products, such as color, biological activity, or material strength. The synthesis of diversely substituted anilines is an active area of research, with methods being developed to create these valuable compounds from readily available starting materials like cyclohexanones. acs.org

Contextual Overview of Halogenated and Alkoxylated Aromatic Systems

The presence of both halogen atoms (bromine and chlorine) and an alkoxy group (methoxy) in 5-Bromo-2-chloro-3-methoxy-N-methylaniline places it within the category of halogenated and alkoxylated aromatic systems. These functionalities significantly influence the electronic properties and reactivity of the aromatic ring.

Halogenated aromatic compounds are a major class of chemicals with wide-ranging applications, including as solvents, insecticides, and intermediates in organic synthesis. iloencyclopaedia.org The introduction of a halogen atom onto an aromatic ring is a common synthetic transformation known as halogenation. numberanalytics.com The nature of the halogen and its position on the ring affect the molecule's reactivity in subsequent reactions, such as electrophilic aromatic substitution. numberanalytics.com From a biological perspective, the microbial degradation of halogenated aromatic compounds is an area of significant research, as some of these compounds can be environmental pollutants. nih.gov

Alkoxylated aromatic compounds, containing an alkoxy group (-OR) on the aromatic ring, are also of great importance. The alkoxy group is an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. The methoxy (B1213986) group in the target molecule, therefore, plays a key role in modulating the reactivity of the benzene (B151609) ring.

Structural Elucidation Challenges in Polysubstituted Aromatic Compounds

Determining the precise structure of polysubstituted aromatic compounds like this compound can be challenging. The presence of multiple substituents on the benzene ring leads to complex substitution patterns that require careful analysis for unambiguous identification.

The nomenclature of polysubstituted benzenes follows a set of rules to define the relative positions of the substituents. When three or more substituents are present, numerical locants are used to specify their locations on the ring, with the principal functional group typically assigned to the first carbon (C1).

Spectroscopic techniques are indispensable for the structural elucidation of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The splitting patterns and chemical shifts in the 1H NMR spectrum can help to deduce the substitution pattern on the aromatic ring. However, in highly substituted systems, the signals can be complex and overlapping, requiring advanced 2D NMR techniques for complete assignment.

Mass spectrometry is another crucial tool for determining the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide clues about the structure. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule.

The synthesis of polysubstituted benzenes often involves a series of reactions, and the directing effects of the substituents already present on the ring must be carefully considered to achieve the desired isomer. fiveable.mepressbooks.pub The synthesis of a specific isomer can be a multi-step process involving protection and deprotection of functional groups to control the regioselectivity of the reactions.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H9BrClNO
Molecular Weight 249.52 g/mol
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-3-methoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJOWCNOSPSDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)Br)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 5 Bromo 2 Chloro 3 Methoxy N Methylaniline

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 5-Bromo-2-chloro-3-methoxy-N-methylaniline suggests several potential pathways. The N-methyl group can be disconnected to reveal a primary aniline (B41778), 5-bromo-2-chloro-3-methoxyaniline. The aniline functionality itself is commonly derived from the reduction of a corresponding nitro group, pointing to 1-bromo-4-chloro-5-methoxy-2-nitrobenzene (B12846962) as a key intermediate. The substituents—bromo, chloro, and methoxy (B1213986)—can be installed on the aromatic ring through a series of electrophilic substitution and nucleophilic substitution reactions.

A plausible forward synthesis would likely commence from a more accessible starting material, such as 3-methoxyaniline (m-anisidine). The synthesis would then proceed through a sequence of N-methylation, chlorination, and bromination steps. The order of these transformations is critical to achieving the desired substitution pattern due to the powerful directing effects of the amine and methoxy functionalities.

A proposed synthetic pathway is as follows:

N-Methylation of 3-methoxyaniline to form 3-methoxy-N-methylaniline. lakshanabiotech.com

Regioselective Chlorination at the C2 position, guided by the ortho, para-directing influence of the N-methylamino and methoxy groups.

Regioselective Bromination at the C5 position. This step is challenging due to the directing effects of the existing substituents and may require specific catalytic systems or protecting group strategies to achieve the desired meta-bromination relative to the primary directing groups.

Classical and Contemporary Approaches to Substituted Aniline Synthesis

The synthesis of highly substituted anilines like the target molecule relies on a robust toolbox of organic reactions. These range from century-old classical methods to modern, highly selective catalytic processes.

Nitro Group Reduction and Subsequent Amination

The reduction of an aromatic nitro group is a cornerstone of aniline synthesis. masterorganicchemistry.com This transformation is fundamental and can be accomplished through various methods, often with high yield and functional group tolerance. guidechem.com

Catalytic Hydrogenation : This is a widely used industrial method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.com For instance, 2-methyl-1-(methoxy)-3-nitrobenzene can be reduced to 3-Methoxy-2-methylaniline using Pd/C and H2. guidechem.com

Metal-Acid Systems : Historically significant, reagents like tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid (HCl) are effective for reducing nitroarenes. francis-press.com The initial product is the anilinium salt, which is then neutralized with a base like sodium hydroxide (B78521) (NaOH) to liberate the free aniline. francis-press.com

Other Reducing Agents : A variety of other reagents can effect this reduction, including sodium hydrosulfite, titanium(III) chloride, and samarium diiodide. masterorganicchemistry.comguidechem.com

Once the aniline is formed, subsequent N-alkylation can be performed. The synthesis of the N-methylaniline moiety can be achieved by treating the primary aniline with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. chemicalbook.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Description
H₂, Pd/C (or PtO₂) Catalytic hydrogenation; a clean and efficient method. masterorganicchemistry.comguidechem.com
Fe / HCl Bechamp reduction; a classic, cost-effective method using iron metal in acidic media. francis-press.com
Sn / HCl Another common metal-acid system for nitro group reduction. francis-press.com
Na₂S₂O₄ Sodium hydrosulfite; useful for certain substrates. masterorganicchemistry.com

Regioselective Halogenation Strategies

The introduction of halogen atoms onto the aromatic ring with precise control of their position (regioselectivity) is paramount for the synthesis of this compound. The powerful ortho, para-directing nature of both the N-methylamino and methoxy groups makes positions C2, C4, and C6 highly activated towards electrophilic substitution.

Direct halogenation involves treating the aromatic substrate with elemental halogens (Br₂ or Cl₂) or other halogen sources.

Chlorination : The direct chlorination of unprotected anilines can be achieved with high regioselectivity using copper(II) chloride (CuCl₂) in an ionic liquid as the solvent. This method often favors para-substitution. nih.gov Other reagents like sulfonyl chloride or N-chlorosuccinimide can also be employed for direct chlorination. nih.gov For highly activated systems, controlling the reaction to achieve mono-substitution can be challenging.

Bromination : Direct bromination with Br₂ can lead to multiple products and over-bromination in highly activated rings like substituted anilines. To moderate the reaction, it is often performed in less polar solvents or at lower temperatures.

N-halosuccinimides, particularly N-Bromosuccinimide (NBS), are milder and more selective sources of electrophilic halogens compared to their diatomic counterparts. They are frequently used for the regioselective bromination of activated aromatic rings. nih.gov

The reactivity and selectivity of NBS can be fine-tuned by the choice of solvent and the use of catalysts. For instance, using hexafluoroisopropanol (HFIP) as a solvent can promote mild and regioselective halogenation of a wide range of arenes. nih.gov Lewis acids or Brønsted acids can also activate NBS, increasing the electrophilicity of the bromine atom. google.com Recent studies have shown that combinations of NBS with reagents like PhSSiMe₃ can effectively brominate even less reactive aromatic compounds under mild conditions. gordon.edu Achieving the desired C5-bromination on the target scaffold, which is meta to the strong directing groups, is non-trivial and may require advanced strategies such as the use of a blocking group or a directed C-H activation methodology.

Table 2: Selected Systems for Aromatic Bromination with N-Bromosuccinimide (NBS)

Reagent System Substrate Type Key Features
NBS in Acetonitrile (B52724)/Water Activated aromatics (e.g., phenols) Can be catalyzed by mandelic acid for high regioselectivity. google.com
NBS in Hexafluoroisopropanol (HFIP) Arenes and heterocycles Mild conditions, good yields, and high regioselectivity. nih.gov
NBS / PhSSiMe₃ Less reactive arenes (e.g., anisole (B1667542) derivatives) Activates NBS for the bromination of electron-poor systems. gordon.edu

Etherification Methods for Methoxy Group Introduction

The methoxy group (-OCH₃) is a key feature of the target molecule. If the synthesis were to start from a phenolic precursor (containing an -OH group), several methods are available for its conversion to a methyl ether.

Williamson Ether Synthesis : This is the classical and most widely known method for preparing ethers. It involves the reaction of a sodium phenoxide (formed by deprotonating a phenol (B47542) with a base like NaOH or K₂CO₃) with an alkyl halide, typically methyl iodide or dimethyl sulfate. masterorganicchemistry.comgordon.edu The reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.com It is highly effective for converting phenols to their corresponding methyl ethers. organic-synthesis.com

Dimethyl Carbonate (DMC) : As a "green" methylating agent, DMC offers a less hazardous alternative to traditional reagents like dimethyl sulfate. researchgate.net The methylation of phenols with DMC can be performed using a base catalyst, sometimes with a phase-transfer catalyst, under relatively mild conditions to give excellent yields of the corresponding anisole. researchgate.net

Other Methylating Agents : Research has explored various other reagents for the O-methylation of phenols. Tetramethylammonium hydroxide (TMAH) has been shown to be an effective methylating agent under microwave irradiation, particularly in a green solvent like ethanol. researchgate.net

Table 3: Common Methods for Methoxy Group Introduction on Phenols

Method Reagents Description
Williamson Ether Synthesis Phenol, Base (e.g., NaOH, K₂CO₃), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) A classic, robust Sₙ2 reaction for forming ethers. gordon.eduorganic-synthesis.com
Dimethyl Carbonate (DMC) Phenol, DMC, Base (e.g., K₂CO₃), Phase-Transfer Catalyst (optional) A greener, safer alternative to traditional methylating agents. researchgate.net

N-Alkylation of Anilines to Form Secondary Amines

The synthesis of this compound necessitates the formation of a secondary amine through the N-alkylation of a primary aniline precursor, 5-Bromo-2-chloro-3-methoxyaniline. Various methods exist for the N-methylation of anilines, often employing reagents like dimethyl sulfate or methanol (B129727) in the presence of a catalyst. chemicalbook.comgoogle.com

A common laboratory-scale method involves the reaction of the parent aniline with dimethyl sulfate. The reaction is typically performed in a mixed solvent system, such as aniline and water, at a controlled low temperature, followed by the addition of a base like sodium hydroxide to neutralize the formed acid and isolate the methylated product. chemicalbook.com

For industrial and greener applications, catalytic N-methylation using methanol is a preferred route. This process often utilizes copper-containing catalysts and is conducted at elevated temperatures, typically between 180-280°C. google.comgoogle.com The reaction involves the reductive N-alkylation of aniline with methanol. The choice of catalyst is crucial for achieving high selectivity for the mono-methylated product over the di-methylated byproduct, N,N-dimethylaniline. google.com Research has also explored iridium and ruthenium-based catalysts for the N-alkylation of anilines with alcohols, which can proceed with high efficiency. nih.gov For instance, N-methylation of various substituted anilines using methanol in the presence of an NHC-Ir(III) complex and a base like KOtBu at 120°C has been shown to produce the corresponding N-methylanilines in good to excellent yields. nih.gov

Table 1: Illustrative Conditions for N-Methylation of Substituted Anilines

Catalyst/ReagentAlkylating AgentSolventTemperature (°C)Yield (%)Reference
Dimethyl Sulfate/NaOHDimethyl SulfateWater/Benzene (B151609)<10- chemicalbook.com
Copper-Chromium OxideMethanol-200-250High google.com
Copper-containing catalystMethanol-180-280High google.com
NHC-Ir(III) complex/KOtBuMethanolCD3OD12060-91 nih.gov

Metal-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

The bromine and chlorine substituents on the aniline ring of this compound serve as handles for further functionalization through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of chemical moieties, significantly expanding the molecular diversity accessible from this starting material.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. In the context of this compound, this reaction could be envisioned starting from a dihalogenated precursor to introduce the N-methylamino group. More commonly, the existing bromo and chloro substituents on the final molecule can be replaced by other amino groups.

The chemoselectivity of such reactions is a critical consideration. In dihalo-substituted systems like 5-bromo-2-chloropyridine, palladium-catalyzed amination using ligands like Xantphos has shown exclusive substitution at the more reactive bromide position. researchgate.net This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating its preferential oxidative addition to the palladium(0) catalyst. It is therefore highly probable that a Buchwald-Hartwig amination performed on this compound would selectively substitute the bromine atom, allowing for the introduction of a new amine functionality at the C5 position. Solvent-free protocols for Buchwald-Hartwig aminations have also been developed, offering environmental benefits. researchgate.net

Carbon-Halogen Cross-Couplings (e.g., Suzuki-Miyaura) for Further Functionalization

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. nih.govlibretexts.org This reaction is instrumental for the further derivatization of this compound.

Given the differential reactivity of the C-Br and C-Cl bonds, a selective Suzuki-Miyaura coupling is highly feasible. The reaction would be expected to occur preferentially at the C-Br bond, allowing for the introduction of alkyl, alkenyl, aryl, or heteroaromatic groups at this position while leaving the C-Cl bond intact for potential subsequent transformations. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, catalyst systems like CataXCium A Pd G3 have been found to be effective for Suzuki couplings on ortho-bromoanilines. nih.gov

Table 2: General Parameters for Selective Suzuki-Miyaura Coupling

ComponentExampleRoleReference
Aryl HalideThis compoundSubstrate (selective at C-Br) nih.gov
Organoboron ReagentArylboronic acid, Alkylboronic esterCoupling Partner nih.gov
Palladium CatalystPd(PPh3)4, CataXCium A Pd G3Active Catalyst nih.govlibretexts.org
BaseNa2CO3, K3PO4, Cs2CO3Activates Boron Reagent nih.gov
SolventToluene (B28343), Dioxane, DMFReaction Medium researchgate.netwhiterose.ac.uk

Multicomponent Reaction Approaches to Anilines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for synthesizing complex molecules like substituted anilines. rsc.orgbohrium.comresearchgate.net While a direct one-pot synthesis of this compound via an MCR is not explicitly reported, various MCR methodologies provide access to highly substituted aniline cores, which could be adapted.

One approach involves the reaction of methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines to produce meta-substituted anilines in a metal-free process. rsc.org This method allows for significant diversity in the final aniline product. Another strategy employs a gold-catalyzed three-component reaction involving pyrrole (B145914) formation followed by a Diels-Alder reaction and aromatization to yield highly substituted anilines. bohrium.comresearchgate.net Furthermore, green, one-step MCRs of aldehydes, cyclohex-2-enone derivatives, and amines have been developed to afford N-substituted aniline derivatives. acs.orgbeilstein-journals.org These approaches highlight the power of MCRs in rapidly building molecular complexity from simple starting materials.

Optimization of Reaction Conditions and Process Efficiency

The success of synthesizing and derivatizing this compound heavily relies on the careful optimization of reaction conditions to maximize yield, selectivity, and efficiency while minimizing side reactions and environmental impact. acs.org

Solvent Effects and Temperature Control

Solvent choice and temperature are critical parameters in the synthetic and derivatization steps. In palladium-catalyzed cross-coupling reactions, the solvent plays a multifaceted role by influencing catalyst stability, solubility of reactants, and the rate and selectivity of the reaction. researchgate.netrsc.org

Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF), dioxane, and toluene are commonly used in cross-coupling reactions. researchgate.net The solvent can coordinate to the palladium catalyst, affecting its reactivity. For instance, in Suzuki reactions, less polar solvents like toluene or dioxane are often paired with neutral palladium complexes like Pd(PPh3)4, whereas more polar solvents may be better suited for ionic pre-catalysts. whiterose.ac.uk The choice of solvent can also impact the stability of intermediates and transition states, thereby influencing the reaction pathway and outcome. researchgate.net

Temperature Control: Temperature is a crucial factor that governs reaction rates. For many cross-coupling reactions, elevated temperatures are required to overcome activation barriers, particularly for less reactive halides like aryl chlorides. acs.org However, higher temperatures can also lead to catalyst decomposition or the formation of undesired byproducts. Therefore, precise temperature control is essential to find a balance between a reasonable reaction rate and the stability of the catalyst and reactants. For N-alkylation reactions, temperature control is also vital. For example, catalytic methylation with methanol often requires high temperatures (180-280°C) to proceed efficiently. google.com In contrast, methods using more reactive alkylating agents like dimethyl sulfate are performed at low temperatures (<10°C) to control the exothermic reaction and prevent over-alkylation. chemicalbook.com Optimization often involves screening a range of temperatures to identify the optimal conditions for a specific transformation. acs.org

Catalyst Selection and Ligand Design

The strategic synthesis of this compound relies on carefully selected catalytic systems to ensure high efficiency and selectivity. The key transformations to construct this molecule typically involve the formation of a carbon-nitrogen bond to introduce the methylamino group. This can be achieved through two primary retrosynthetic pathways: a direct N-methylation of a precursor aniline or a Buchwald-Hartwig amination of an aryl halide. The choice of catalyst and ligand is paramount for the success of these reactions, influencing reaction rates, yields, and functional group tolerance.

For the synthesis of complex anilines like this compound, the choice of catalyst and ligand must address the challenges posed by the specific substitution pattern of the aromatic ring. The presence of multiple halogen substituents (bromo and chloro) and a methoxy group requires a catalytic system that can achieve high selectivity and avoid unwanted side reactions.

Catalyst and Ligand Systems for N-Methylation

One viable synthetic route to this compound is the N-methylation of 5-bromo-2-chloro-3-methoxyaniline. Modern catalytic methods often employ alcohols as methylating agents, offering a safer and more environmentally benign alternative to traditional reagents like methyl halides. Iridium and ruthenium complexes featuring N-heterocyclic carbene (NHC) ligands have emerged as powerful catalysts for the N-methylation of anilines using methanol.

Research has demonstrated the successful N-methylation of various substituted anilines using such catalytic systems. For instance, anilines bearing electron-donating groups like methoxy and electron-withdrawing groups like halogens have been effectively methylated. nih.gov The general mechanism for this transformation involves the oxidation of methanol to formaldehyde (B43269) by the metal complex, followed by condensation with the aniline to form an imine or aminal intermediate, which is then reduced by the catalyst.

The design of the NHC ligand is critical. Ligands with specific steric and electronic properties can enhance catalytic activity and selectivity. For example, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have shown high efficacy in the N-methylation of a range of anilines with methanol. nih.gov

SubstrateCatalystProductYield (%)
2-methoxyanilineNHC-Ir(III) complex2-methoxy-N-methylaniline71
4-methoxyanilineNHC-Ir(III) complex4-methoxy-N-methylaniline86
4-bromoanilineNHC-Ir(III) complex4-bromo-N-methylaniline91
4-chloroanilineNHC-Ir(III) complex4-chloro-N-methylaniline60

This table presents data on the N-methylation of various substituted anilines using a nitrile-substituted NHC-Ir(III) catalyst, demonstrating the feasibility of this reaction on substrates with methoxy and halogen substituents. The data is adapted from a study on N-alkylation and N-methylation of amines. nih.gov

Catalyst and Ligand Systems for Buchwald-Hartwig Amination

An alternative and widely utilized approach is the Buchwald-Hartwig amination, a palladium- or nickel-catalyzed cross-coupling reaction. This method could involve the reaction of a dihalo-anisole precursor, such as 1-bromo-4-chloro-2-methoxybenzene, with methylamine. A significant challenge in this approach is achieving selectivity for the reaction at the C-Br bond over the C-Cl bond, as the former is generally more reactive.

The selection of the catalyst and, crucially, the ligand is instrumental in controlling this selectivity. Buchwald-Hartwig chemistry has been successfully employed for the selective amination of aryl bromides in the presence of aryl chlorides. nih.gov The ligand's structure dictates the steric and electronic environment around the metal center, which in turn influences the relative rates of oxidative addition to the C-Br and C-Cl bonds.

Recent advancements have highlighted the utility of nickel catalysts for such transformations, offering a more earth-abundant and cost-effective alternative to palladium. nih.gov For instance, a Ni(acac)₂-catalyzed Buchwald-Hartwig-type amination has been developed that shows high selectivity for aryl iodides in the presence of aryl chlorides and bromides. nih.govacs.org While this specific system targets aryl iodides, the underlying principles of ligand-controlled selectivity are applicable. The use of specific ligands can tune the reactivity of the nickel catalyst to favor the oxidative addition of the more reactive C-Br bond.

Aryl HalideAmineCatalystLigandProductYield (%)
1-bromo-4-iodobenzenep-toluidineNi(acac)₂Not specified4-bromo-N-(p-tolyl)aniline78
4-chloro-iodobenzenep-toluidineNi(acac)₂Not specified4-chloro-N-(p-tolyl)aniline80

This table showcases the selective amination of aryl iodides in the presence of other halogens using a nickel-based catalytic system. This demonstrates the potential for achieving selectivity in cross-coupling reactions on multi-halogenated substrates. The data is based on a study of phenylboronic ester-activated aryl iodide-selective Buchwald–Hartwig-type amination. acs.org

The design of ligands for selective Buchwald-Hartwig amination often involves bulky and electron-rich phosphines or N-heterocyclic carbenes. These ligands promote the formation of a monoligated, coordinatively unsaturated metal complex, which is often the active species in the catalytic cycle. The steric bulk of the ligand can be tailored to discriminate between the different halogen-substituted positions on the aromatic ring.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 5-Bromo-2-chloro-3-methoxy-N-methylaniline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and N-methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine, chlorine, methoxy, and N-methylamino substituents on the benzene (B151609) ring. The integration of these signals would confirm the number of protons in each environment, while the coupling patterns (e.g., doublets, triplets) would reveal the proximity of neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. For instance, the carbons of the aromatic ring would resonate at different frequencies depending on the attached substituent. The spectrum would also show signals for the methoxy and N-methyl carbons in the aliphatic region.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR, can provide direct information about the nitrogen atom of the N-methylaniline moiety. The chemical shift of the ¹⁵N signal would be sensitive to the electronic environment around the nitrogen atom, including the effects of the methyl group and the substituted aromatic ring.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex NMR spectra of substituted aromatic compounds.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling correlations, helping to identify adjacent protons on the aromatic ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of proton signals to their corresponding carbon atoms. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is used to identify longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for establishing the connectivity between the substituents (methoxy and N-methyl groups) and the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. researchgate.net This can be used to confirm the relative positions of the substituents on the aromatic ring.

While specific 2D NMR data for this compound is not available, the application of these techniques would be essential for a complete and unambiguous structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the vibrational spectra would be expected to show characteristic absorption bands for:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine.

C-H stretching: Bands for the aromatic C-H bonds (around 3000-3100 cm⁻¹) and the aliphatic C-H bonds of the methoxy and N-methyl groups (around 2850-2960 cm⁻¹).

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong band for the aryl-alkyl ether linkage of the methoxy group, usually found in the 1200-1275 cm⁻¹ range.

C-N stretching: The stretching vibration of the aromatic amine C-N bond would be observed in the 1250-1360 cm⁻¹ region.

C-Cl and C-Br stretching: The vibrations for the carbon-halogen bonds would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

No experimental FT-IR data for this compound was found. A theoretical analysis would predict characteristic absorption bands for the N-H (secondary amine), aromatic and aliphatic C-H, C-N, C-O, C-Cl, and C-Br functional groups, but specific wavenumbers cannot be provided without experimental data.

No experimental Raman spectroscopy data for this compound was found. This technique would be expected to provide complementary information to FT-IR, particularly for the vibrations of the aromatic ring and carbon-halogen bonds.

No experimental UV-Vis absorption data for this compound was found. The analysis would typically involve identifying the wavelengths of maximum absorbance (λmax) corresponding to π → π* and n → π* electronic transitions within the substituted benzene ring.

No published X-ray crystallography data for this compound was found. If a crystal structure were available, it would provide precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aniline (B41778) Nitrogen

The nitrogen atom of the N-methylamino group is nucleophilic due to its lone pair of electrons. Its reactivity is modulated by the electronic contributions of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group at position 3 is electron-donating through resonance, which increases the electron density of the ring and the nucleophilicity of the nitrogen. Conversely, the bromine and chlorine atoms are electron-withdrawing through their inductive effects. The N-methyl group itself is weakly electron-donating.

The secondary amine functionality of 5-Bromo-2-chloro-3-methoxy-N-methylaniline readily undergoes acylation and sulfonylation reactions. Acylation, typically performed with acyl halides or anhydrides, converts the N-methylamino group into an N-acetyl-N-methylamino group (an amide). This transformation is often employed to protect the amino group during other synthetic steps, as the resulting amide is significantly less nucleophilic and less prone to oxidation. chemistrysteps.comlibretexts.orglibretexts.org

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. rsc.org Sulfonamides are important structural motifs in medicinal chemistry. chemrxiv.org

Table 1: General Reactions at the Aniline Nitrogen

Reaction Type Reagent Example Product Functional Group
Acylation Acetic Anhydride (B1165640) or Acetyl Chloride N-Aryl-N-methylacetamide
Sulfonylation p-Toluenesulfonyl Chloride N-Aryl-N-methyl-p-toluenesulfonamide
N-Alkylation Methyl Iodide Tertiary Amine
Quaternization Excess Methyl Iodide Quaternary Ammonium (B1175870) Salt
Nitrosation Nitrous Acid (NaNO₂/HCl) N-Nitrosoamine

As a secondary amine, the nitrogen center can be further alkylated by reaction with alkyl halides to produce a tertiary amine. wikipedia.orgnih.gov This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct, introduces a second alkyl group onto the nitrogen atom.

If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium salt, a process known as the Menshutkin reaction. wikipedia.org This transformation converts the neutral tertiary amine into a positively charged ionic species.

The direct diazotization of this compound is not a standard pathway for Sandmeyer-type reactions. Diazotization reactions, which convert an amino group into a diazonium salt (Ar-N₂⁺), are characteristic of primary aromatic amines. blogspot.comchemedx.orgnumberanalytics.com When a secondary aromatic amine like N-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), it typically forms an N-nitrosoamine (Ar-N(CH₃)N=O) rather than a diazonium salt. chemedx.org

To utilize Sandmeyer chemistry, one would typically start with the corresponding primary amine, 5-bromo-2-chloro-3-methoxyaniline. This primary amine could be converted into a diazonium salt. researchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring. wikipedia.orgbyjus.com In a Sandmeyer reaction, the diazonium group is replaced by a halogen (Cl, Br) or a cyano group using a copper(I) salt catalyst. wikipedia.orgbyjus.com This provides a powerful method for halogen exchange or the introduction of other functional groups that are otherwise difficult to install.

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The carbon-halogen bonds on the aromatic ring provide another avenue for derivatization. Both the C-Br and C-Cl bonds can be targeted, although the C-Br bond is generally more reactive in many common transformations, such as metal-mediated cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. This pathway is generally only efficient if the ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

In the case of this compound, the ring is not strongly activated for SNAr. The N-methylamino and methoxy groups are electron-donating, which disfavors the formation of the anionic intermediate required for the SNAr mechanism. Therefore, displacing either the bromine or chlorine atom via an SNAr pathway would be expected to be challenging and likely require harsh reaction conditions with highly potent nucleophiles.

A more viable and versatile strategy for modifying the halogen substituents is through metal-mediated cross-coupling reactions. These reactions, which have become a cornerstone of modern organic synthesis, use a transition metal catalyst (most commonly palladium) to form new carbon-carbon or carbon-heteroatom bonds at the site of the halogen. rsc.orgrsc.org

The greater reactivity of aryl bromides compared to aryl chlorides in standard palladium-catalyzed cross-coupling reactions allows for selective functionalization. organic-chemistry.org It is often possible to selectively react the C-Br bond at the 5-position while leaving the C-Cl bond at the 2-position intact by carefully choosing the reaction conditions and catalyst system.

Table 2: Potential Metal-Mediated Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki Coupling Aryl/Vinyl Boronic Acid or Ester Pd(PPh₃)₄ or other Pd(0) complexes + Base C(aryl)-C(aryl/vinyl)
Sonogashira Coupling Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base C(aryl)-C(alkynyl)
Heck Coupling Alkene Pd catalyst + Base C(aryl)-C(vinyl)
Stille Coupling Organostannane (e.g., Aryl-SnBu₃) Pd(0) catalyst C(aryl)-C(aryl/vinyl)
Buchwald-Hartwig Amination Amine Pd catalyst + Ligand + Base C(aryl)-N

These reactions enable the introduction of a vast range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, providing extensive opportunities for structural diversification of the this compound scaffold.

Reduction of Halogens

The selective reduction of the halogen substituents (bromine and chlorine) on the aromatic ring of this compound can be a useful strategy for the synthesis of derivatives. Generally, aryl bromides are more readily reduced than aryl chlorides. organic-chemistry.orgresearchwithrutgers.comsci-hub.secolab.wsresearchgate.net

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.orgresearchwithrutgers.comsci-hub.secolab.wsresearchgate.net Typically, a palladium-on-carbon (Pd/C) catalyst is employed in the presence of a hydrogen source. organic-chemistry.orgsci-hub.se The reaction conditions can often be tuned to achieve selective reduction. For instance, bromides can be reduced more quickly and under milder conditions than chlorides, often requiring less catalyst. organic-chemistry.orgresearchwithrutgers.comsci-hub.secolab.wsresearchgate.net This selectivity allows for the potential to remove the bromo group while retaining the chloro substituent, or to remove both halogens under more forcing conditions. The reduction is typically carried out under neutral conditions, which is advantageous as it is compatible with the amine functionality. organic-chemistry.orgresearchwithrutgers.comsci-hub.secolab.wsresearchgate.net

Alternative methods for the reduction of aryl halides include the use of radical-based reductions, for example, with tributyltin hydride or through visible-light photoredox catalysis. organic-chemistry.orgnih.gov These methods can offer different chemoselectivity profiles.

Table 1: Predicted Selectivity in Halogen Reduction

Reaction ConditionPredicted Outcome
Mild catalytic hydrogenation (e.g., low catalyst loading, room temperature)Selective reduction of the bromo group to yield 2-chloro-3-methoxy-N-methylaniline.
Stronger catalytic hydrogenation (e.g., higher catalyst loading, elevated temperature/pressure)Reduction of both bromo and chloro groups to yield 3-methoxy-N-methylaniline.

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying the aromatic ring. The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

The position of an incoming electrophile on the benzene ring is determined by the electronic properties of the substituents already present. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

N-Methylamino (-NHCH₃) and Methoxy (-OCH₃) Groups: Both the N-methylamino and methoxy groups are strongly activating and ortho-, para-directing. organicchemistrytutor.comvaia.comyoutube.comyoutube.comyoutube.comwikipedia.org They donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. organicchemistrytutor.comyoutube.com

In a polysubstituted ring like that of this compound, the directing effects of these groups are combined. The strongly activating N-methylamino and methoxy groups will have a dominant influence on the regioselectivity of the reaction. youtube.comyoutube.com

Table 2: Directing Effects of Substituents on this compound

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-NHCH₃1+M > -IStrongly ActivatingOrtho, Para
-Cl2-I > +MDeactivatingOrtho, Para
-OCH₃3+M > -IStrongly ActivatingOrtho, Para
-Br5-I > +MDeactivatingOrtho, Para

Considering the positions of the existing substituents, the most activated positions for electrophilic attack are C4 and C6, which are ortho and para to the activating groups and not sterically hindered by adjacent bulky groups. The directing effects would strongly favor substitution at these positions.

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. ulisboa.ptstackexchange.combyjus.comnih.gov In the case of anilines, the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing deactivator. stackexchange.combyjus.comlearncbse.in To avoid this, nitration of anilines is often performed after protecting the amino group as an amide. However, if direct nitration is attempted, a mixture of products could be expected. Given the strong activating effects of the methoxy and N-methylamino groups, nitration would be predicted to occur at the C4 or C6 positions.

Sulfonation: Sulfonation is typically achieved with fuming sulfuric acid or sulfur trioxide. nih.govyoutube.com Similar to nitration, the reaction is sensitive to the acidity of the medium. The sulfonic acid group would be directed to the C4 or C6 position. The sulfonation of anilines can sometimes lead to the formation of sulfanilic acid derivatives through rearrangement. nih.govyoutube.com

Halogenation: Halogenation (chlorination or bromination) can be achieved using various reagents, such as Cl₂ or Br₂ with a Lewis acid catalyst, or N-halosuccinimides. beilstein-journals.orgnih.govnih.gov The strong activation by the amino and methoxy groups suggests that halogenation would readily occur, likely at the C4 or C6 positions. The regioselectivity will be strongly influenced by the steric hindrance and the electronic effects of the present substituents. beilstein-journals.orgreddit.com

Reactivity of the Methoxy Group

The methoxy group not only influences the reactivity of the aromatic ring but can also undergo reactions itself.

The cleavage of the methyl group from the aryl methyl ether is a common transformation known as O-demethylation. This reaction converts the methoxy group into a hydroxyl group. A widely used reagent for this purpose is boron tribromide (BBr₃). nih.govgvsu.educore.ac.ukresearchgate.netresearchgate.netresearchgate.netchem-station.com The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.educore.ac.ukresearchgate.netchem-station.com Other reagents capable of effecting O-demethylation include strong acids like HBr and certain aluminum halides. chem-station.comrsc.org

Synthesis of Complex Organic Intermediates and Derivatives

Comprehensive searches of scientific literature and patent databases did not yield specific examples of the use of this compound as a starting material for the synthesis of more complex organic intermediates or derivatives. While the structural motifs of substituted anilines are common in the synthesis of a wide array of chemical compounds, including pharmaceuticals and materials, no documented reaction schemes specifically employing this compound for further derivatization were found.

The chemical reactivity of anilines is generally well-established, with reactions often targeting the amino group or the aromatic ring through electrophilic or nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions. For instance, the amino group of N-methylanilines can undergo various transformations, and the bromine atom on the aromatic ring could potentially participate in cross-coupling reactions. However, without specific literature examples for the title compound, any discussion of its derivatization remains speculative.

Future research may explore the synthetic utility of this compound as an intermediate. Given its array of functional groups—a secondary amine, a bromine atom, a chlorine atom, and a methoxy group—it holds potential for the construction of novel, highly substituted aromatic compounds.

Mentioned Compounds

Chemical Name
This compound

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to predict a wide array of molecular properties by calculating the electron density. For a polysubstituted aniline (B41778) derivative such as 5-Bromo-2-chloro-3-methoxy-N-methylaniline, DFT is invaluable for elucidating its fundamental chemical nature.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For flexible molecules like this compound, which has rotatable bonds associated with the methoxy (B1213986) and N-methyl groups, a conformational analysis is crucial. This involves exploring different rotational isomers (conformers) to identify the global minimum energy conformation.

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform these optimizations. asianpubs.org The resulting optimized geometry provides key structural parameters. While specific experimental data for this compound is not available, theoretical calculations would yield precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The non-planarity of the amino group, a common feature in anilines, would also be quantified. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

Parameter Bond Predicted Value (Å) Parameter Angle Predicted Value (°)
Bond Length C-Br 1.91 Bond Angle C4-C5-C6 121.0
Bond Length C-Cl 1.75 Bond Angle C1-C2-Cl 119.5
Bond Length C-O 1.37 Bond Angle C2-C3-O 118.0
Bond Length C-N 1.41 Bond Angle C6-C1-N 121.5
Bond Length O-CH₃ 1.43 Dihedral Angle C2-C1-N-C(H₃) 15.0
Bond Length N-CH₃ 1.46 Dihedral Angle C2-C3-O-C(H₃) 5.0

Note: These values are illustrative and based on typical bond lengths and angles for similar substituted aromatic compounds.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. irjweb.com DFT calculations can accurately predict the energies of these orbitals. For this compound, the substituent groups (bromo, chloro, methoxy, and N-methyl) would significantly influence the energies and distributions of the HOMO and LUMO across the aromatic system.

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

Parameter Predicted Value (eV)
HOMO Energy -5.85
LUMO Energy -1.20
HOMO-LUMO Gap (ΔE) 4.65
Ionization Potential (I ≈ -EHOMO) 5.85
Electron Affinity (A ≈ -ELUMO) 1.20

Note: These values are illustrative, based on typical ranges for substituted anilines. A smaller gap generally correlates with higher reactivity. wuxiapptec.comemerginginvestigators.org

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, implemented within DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. jmaterenvironsci.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the structure.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
H (on C4) 7.15 C1 (C-N) 148.5
H (on C6) 6.90 C2 (C-Cl) 125.0
H (N-H) 4.50 (if present) C3 (C-O) 155.2
H (N-CH₃) 2.95 C4 115.8
H (O-CH₃) 3.85 C5 (C-Br) 112.0
C6 120.3
N-C H₃ 31.5
O-C H₃ 56.4

Note: These are illustrative values. Predictions are typically referenced against a standard like TMS. The chemical shifts are highly sensitive to the electronic environment created by the substituents. modgraph.co.uk

Vibrational Spectroscopy (Infrared and Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity, which can be correlated with experimental Infrared (IR) and Raman spectra. asianpubs.orgmaterialsciencejournal.org A study of the vibrational modes of this compound would allow for the assignment of characteristic peaks, such as C-H, N-H (if applicable), C-N, C-O, C-Cl, and C-Br stretching and bending vibrations. asianpubs.org

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
C-H Stretch (Aromatic) Ar-H 3050-3150
C-H Stretch (Aliphatic) -CH₃ 2850-2980
C-N Stretch Ar-N 1280-1350
C-O Stretch Ar-O 1200-1270
C-Cl Stretch Ar-Cl 1000-1100
C-Br Stretch Ar-Br 500-650

Note: These are illustrative frequency ranges. Calculated frequencies are often scaled by a factor to better match experimental values. asianpubs.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are extremely useful for identifying sites susceptible to electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for attack by electrophiles (e.g., protons). In this compound, these would likely be centered on the oxygen and nitrogen atoms. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are the most likely sites for attack by nucleophiles.

Green/Yellow Regions: Represent areas of near-neutral potential.

For this compound, an MEP map would reveal the influence of the electron-withdrawing halogen atoms and the electron-donating methoxy and N-methylamino groups on the electrostatic potential of the aromatic ring, providing a clear guide to its reactive behavior.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a potential energy surface for a reaction involving this compound can be constructed.

For example, the mechanism of electrophilic aromatic substitution or nucleophilic aromatic substitution on this compound could be investigated. Computational studies on the reaction of aniline derivatives with radicals have shown that different reaction pathways, such as addition or abstraction, can be evaluated. mdpi.com By identifying the transition state structures and their associated energy barriers (activation energies), the most favorable reaction pathway can be determined. This provides insights that are often difficult or impossible to obtain through experimental means alone.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netutq.edu.iq In a QSPR study, a set of known aniline derivatives would be used to develop a regression model.

First, various molecular descriptors (e.g., electronic, topological, steric) are calculated for each molecule in the set using computational methods. These descriptors quantify different aspects of the molecular structure. Then, a statistical method, such as Multiple Linear Regression (MLR), is used to create an equation that links these descriptors to a specific property (e.g., viscosity, boiling point, solubility).

While no specific QSPR model for this compound exists, one could be developed as part of a larger study on substituted anilines. researchgate.net Such a model could then be used to predict the properties of this and other new aniline derivatives without the need for experimental measurement, accelerating the process of chemical design and discovery.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While no specific molecular dynamics (MD) simulations for "this compound" are publicly available in the searched literature, the dynamic behavior of this molecule can be inferred from studies on structurally related substituted anilines. MD simulations provide a powerful tool to understand the conformational flexibility, intermolecular interactions, and solvent effects at an atomic level.

An MD simulation of "this compound" in an aqueous environment would likely reveal key aspects of its dynamic behavior. The N-methyl group and the methoxy group introduce rotational flexibility around the C-N and C-O bonds, respectively. The simulation would illustrate the preferred dihedral angles and the energy barriers associated with these rotations.

Furthermore, the simulation would detail the interactions between the solute and surrounding water molecules. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The halogen atoms, particularly the bromine, can participate in halogen bonding, a type of non-covalent interaction that can influence the molecule's conformation and its interactions with other molecules.

Insights from MD simulations on other halogenated anilines suggest that the presence of halogens can lead to specific and directional interactions that can be crucial in various chemical and biological contexts. These simulations often show that the conformational landscape of the aniline derivative is influenced by the nature and position of the substituents on the aromatic ring.

A hypothetical MD simulation would likely focus on:

Conformational Analysis: Exploring the rotational freedom of the N-methyl and methoxy groups and identifying the most stable conformations of the molecule in solution.

Solvation Structure: Analyzing the arrangement of water molecules around the solute, including the formation and dynamics of hydrogen bonds.

Intermolecular Interactions: Investigating the potential for self-association or aggregation in solution, driven by hydrophobic interactions and halogen bonding.

Such computational studies are invaluable for building a comprehensive understanding of the molecule's behavior and for guiding further experimental work.

Analytical Methodologies for Purity and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for assessing the purity of 5-Bromo-2-chloro-3-methoxy-N-methylaniline and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds like substituted anilines. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is typically employed.

In this setup, a non-polar stationary phase, commonly a C18 (octadecylsilyl) bonded silica (B1680970), is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). pharmaguideline.com The separation is based on the principle that more non-polar compounds will have a stronger interaction with the stationary phase, resulting in longer retention times. A UV detector is commonly used for detection, as the aromatic ring in the aniline (B41778) derivative absorbs UV light. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Method for Purity Assessment

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~7.5 min

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While some aniline derivatives can be thermally labile, GC can be a suitable method for this compound, provided that appropriate conditions are used to prevent degradation in the injector or column. The compound is vaporized and swept by a carrier gas (usually helium or nitrogen) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

A variety of detectors can be used with GC. A Flame Ionization Detector (FID) is a common choice, offering high sensitivity to organic compounds. For halogenated compounds like the one , an Electron Capture Detector (ECD) can provide enhanced selectivity and sensitivity.

Table 2: Example GC Method for Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 300 °C
Injection Mode Split (10:1)
Expected Retention Time ~12.8 min

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative monitoring of the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. The plate is then placed in a sealed chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to separation. By comparing the spot of the reaction mixture to spots of the starting materials and the expected product, the progress of the reaction can be easily visualized, often under UV light.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Impurity Profiling and Structure Confirmation

For unambiguous identification of the main compound and characterization of any impurities, hyphenated techniques that couple chromatography with mass spectrometry are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of a mass spectrometer. youtube.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of this compound and to identify unknown impurities by comparing their spectra to library databases.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful technique, particularly for complex mixtures or when very low levels of impurities need to be detected. gfschemicals.com It involves coupling HPLC with a tandem mass spectrometer. This setup allows for the selection of a specific ion from the first mass spectrometer, its fragmentation, and then analysis of the fragments in a second mass spectrometer. This high degree of selectivity and sensitivity is crucial for detailed impurity profiling. gfschemicals.combyjus.com

Quantitative Analytical Methods

Titrimetric Analysis for Assay Determination

For a basic compound like this compound, a non-aqueous acid-base titration is a common method for assay determination. chemeurope.com Since many organic bases are too weak to be titrated effectively in water, a non-aqueous solvent is used to enhance their basicity. byjus.com

In a typical procedure, the aniline derivative is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid. mt.com This solution is then titrated with a standardized solution of a strong acid, most commonly perchloric acid in glacial acetic acid. gfschemicals.com The endpoint of the titration can be determined potentiometrically, using a pH electrode, or visually, with the aid of an indicator like crystal violet, which changes color at the equivalence point. youtube.com

Alternatively, a diazotization titration can be employed for primary aromatic amines. unacademy.comslideshare.net However, for an N-substituted aniline like this compound, a non-aqueous acid-base titration is the more appropriate method.

Table 3: Example Non-Aqueous Titration for Assay Determination

ParameterSpecification
Analyte This compound
Solvent Glacial Acetic Acid
Titrant 0.1 N Perchloric Acid in Glacial Acetic Acid
Endpoint Detection Potentiometric or Crystal Violet Indicator
Reaction R-NH-CH₃ + HClO₄ → [R-NH₂-CH₃]⁺ClO₄⁻

Spectrophotometric Quantification Methods

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a rapid and accessible means for the quantification of aromatic compounds like this compound. The presence of the substituted aniline chromophore allows for direct measurement of its concentration in solution.

The electronic absorption spectrum of aniline and its derivatives is characterized by distinct absorption bands in the ultraviolet region. researchgate.netacs.orgnih.gov For instance, aniline exhibits absorption maxima that can be influenced by the solvent environment and the nature of substituents on the aromatic ring. ajrsp.com The complex substitution pattern of this compound, which includes electron-withdrawing halogens (bromo and chloro), an electron-donating methoxy (B1213986) group, and an N-methyl group, is expected to result in a unique UV-Visible absorption spectrum.

A common approach for quantification involves the reaction of primary aromatic amines to form colored charge-transfer complexes. For example, various aliphatic and aromatic amines have been determined spectrophotometrically using p-chloranilic acid as a reagent, forming colored complexes with maximum absorption between 523-530 nm. researchgate.net While this compound is a secondary amine, similar charge-transfer complexation reactions or derivatization to yield a chromophore with strong absorbance in the visible region could be explored for its quantification, especially to enhance sensitivity and selectivity.

The development of a spectrophotometric method would involve scanning a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. According to Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Hypothetical UV-Visible spectral data for a substituted aniline in different solvents are presented in Table 1.

Table 1: Hypothetical UV-Visible Absorption Maxima (λmax) for a Substituted Aniline in Various Solvents

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88290
Acetonitrile37.5295
Ethanol24.5298
Water80.1305

This table is illustrative and shows the expected trend of solvatochromic shifts based on solvent polarity. Actual values for this compound would need to be determined experimentally.

Method Validation Parameters (e.g., Accuracy, Precision, Limit of Detection)

The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. For the quantification of this compound, key validation parameters would include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). While specific validation data for this compound are not available in the public domain, data from studies on other substituted anilines can provide a benchmark for expected performance.

High-performance liquid chromatography (HPLC) with UV detection is a powerful technique for the separation and quantification of aromatic amines and is often the method of choice for which validation data is available. nih.govresearchgate.netnih.govwu.ac.th Similarly, gas chromatography-mass spectrometry (GC-MS) is another robust technique used for the analysis of anilines. researchgate.netnih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For aromatic amines, recovery rates are typically expected to be within a certain percentage range, for example, 85-115%. wu.ac.th In the analysis of aniline and 3,3'-dichlorobenzidine (B165656) in soil by GC-MS, recovery rates were found to be in the range of 64.5-83.9% and 72.6-74.3%, respectively. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the analysis of anilines in water samples by DLLME-GC-MS, the relative standard deviations varied from 2.9% to 8.6%. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For the analysis of five aromatic amines in seafood simulants by HPLC, the LODs were between 0.015 and 0.08 mg/L. nih.gov A GC-MS method for aniline and 3,3'-dichlorobenzidine reported an LOD of 0.04 mg/kg and an LOQ of 0.2 mg/kg for both compounds in soil. researchgate.net

Table 2 provides a summary of typical method validation parameters from studies on various aniline derivatives, which can serve as a reference for a newly developed method for this compound.

Table 2: Representative Method Validation Parameters for the Analysis of Aniline Derivatives by Chromatographic Methods

Analytical MethodAnalyte(s)Linearity (R²)Accuracy (Recovery %)Precision (RSD %)LODLOQReference
HPLC-UVFive Aromatic Amines>0.99985.3 - 98.4Not Specified0.015 - 0.08 mg/LNot Specified nih.gov
GC-MSAniline & 3,3'-dichlorobenzidine0.9997 & 0.998364.5 - 83.9 & 72.6 - 74.32.5 - 16.9 & 3.6 - 6.20.04 mg/kg0.2 mg/kg researchgate.net
DLLME-GC-MS14 Anilines>0.997777.3 - 115.62.9 - 8.60.07 - 0.29 µg/LNot Specified nih.gov
HPLC-PDAAniline & Degradation Products0.9987 - 0.999987.51 - 101.350.31 - 1.62Not Specified0.0778 - 0.2073 µg/mL researchgate.net
GC/MSN-methylaniline0.999291.4 - 98.75.79 - 7.890.15 mg/kg0.5 mg/kg sincerechemical.com

This table presents data from various sources for illustrative purposes. The validation of a method for this compound would require specific experimental determination.

Applications As Building Blocks in Advanced Chemical Synthesis

Role in the Synthesis of Functional Materials

Substituted anilines are fundamental components in the synthesis of a wide range of functional materials. researchgate.net The specific combination of substituents in 5-Bromo-2-chloro-3-methoxy-N-methylaniline offers the potential to tailor the electronic and physical properties of resulting materials.

Aniline (B41778) and its derivatives are well-known monomers for the production of conducting polymers, with polyaniline (PANI) being a prominent example. rsc.org The properties of PANI can be significantly altered by the introduction of substituents on the aniline ring. rsc.orgresearchgate.netnih.govresearchgate.net For instance, the presence of alkyl and alkoxy groups can enhance the solubility of the resulting polymers in common organic solvents. rsc.org

Theoretically, this compound could be used as a monomer or comonomer in polymerization reactions to create novel polymers with tailored properties. The bromo and chloro groups are expected to influence the electronic properties and solubility of the polymer, while the methoxy (B1213986) group could enhance solubility. The N-methyl group would alter the polymerization mechanism and the final polymer structure compared to unsubstituted aniline. Copolymers of aniline with halogenated anilines, such as poly(aniline-co-o-bromoaniline), have been synthesized and investigated for their semiconducting properties. researchgate.net

Table 1: Potential Influence of Substituents on Polymer Properties

SubstituentPotential Effect on Polymer Properties
5-BromoMay enhance thermal stability and flame retardancy. Can influence electronic properties.
2-ChloroSimilar to bromo, it can affect electronic properties and polymer morphology.
3-MethoxyLikely to increase solubility in organic solvents.
N-MethylAlters the polymerization process and the resulting polymer's chain structure and solubility.

Detailed research findings on the copolymerization of similarly substituted anilines, such as those with bromo, chloro, and methoxy groups, with styrene (B11656) have been reported, indicating their utility in creating copolymers with specific thermal decomposition profiles. researchgate.netchemrxiv.orgchemrxiv.org

Substituted anilines are foundational intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes. mdpi.com The synthesis of azo dyes typically involves the diazotization of an aromatic amine, such as an aniline derivative, followed by coupling with a suitable coupling component.

Given its structure, this compound can be readily diazotized and used to produce a wide range of azo dyes. The specific substituents on the aniline ring would be expected to influence the color of the resulting dye. For example, the synthesis of monoazo and disazo dyes from substituted anilines like 2-methoxy-5-nitroaniline (B165355) and 3-chloroaniline (B41212) has been well-documented. orientjchem.orgscialert.net The resulting dyes can be used for coloring various materials, including polymer fibers. orientjchem.org The general applicability of substituted anilines extends to other classes of dyes as well. echemi.com

The development of new liquid crystal materials is crucial for various optoelectronic applications, including displays and sensors. mdpi.comspie.orgmdpi.com Liquid crystalline properties are often found in molecules with an anisotropic, or rod-like, shape. While there is no direct evidence of this compound being used in liquid crystals, its rigid aromatic core is a common feature in liquid crystalline molecules. Further derivatization to introduce a long alkyl chain could potentially induce liquid crystalline behavior.

In the broader context of optoelectronic materials, substituted anilines have been used to synthesize electron transport materials for applications such as electrophotography. rsc.org The electronic properties of this compound, influenced by its substituents, make it a candidate for exploration in the synthesis of novel organic semiconductors. wat.edu.pl

Use in Agrochemical Synthesis

Aniline derivatives are indispensable building blocks in the synthesis of a wide variety of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.netchemistryworld.com The biological activity of these compounds is often highly dependent on the substitution pattern of the aniline ring. The presence of halogen and methoxy groups is a common feature in many commercial agrochemicals. Therefore, this compound represents a valuable synthon for the preparation of new agrochemical candidates. Its reactive sites allow for the introduction of various pharmacophores, enabling the generation of libraries of compounds for biological screening.

Application in Catalyst and Ligand Design

Recent research has highlighted the utility of aniline derivatives in catalysis. For instance, arylamines can act as catalysts for electrophilic halogenation reactions. nih.gov In these reactions, the aniline is thought to form an N-halo arylamine intermediate that serves as a reactive and selective halogenating agent. researchgate.net The electronic properties of the aniline catalyst can be tuned by altering the substituents on the aromatic ring, which in turn can modify its reactivity and selectivity. nih.gov

Furthermore, perhalogenated anilines have been investigated as bifunctional donors of hydrogen and halogen bonds in the design of cocrystals. acs.org The ability of the amine group to act as a hydrogen bond donor and the halogen atoms to participate in halogen bonding makes these molecules interesting components for crystal engineering. While this compound is not perhalogenated, the presence of both hydrogen bond donating (N-H) and halogen bond donating (Br, Cl) capabilities suggests its potential utility in the design of supramolecular assemblies. The N-methyl group in N-methylaniline derivatives is also a key feature in certain catalytic systems. nih.govbohrium.comgoogle.com

Future Perspectives and Research Trajectories

Development of More Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

Traditional multi-step syntheses of highly substituted anilines often involve hazardous reagents, significant waste production, and high energy consumption. Future research will likely focus on developing more sustainable and efficient synthetic pathways to 5-Bromo-2-chloro-3-methoxy-N-methylaniline, guided by the principles of green chemistry.

Key areas for development include:

Catalytic Systems: The use of palladium-catalyzed systems for the synthesis of anilines from cyclohexanones is a promising approach that could be adapted. bohrium.com This method often operates under non-aerobic conditions and can provide good yields, reducing the reliance on harsher traditional methods like nitration followed by reduction. bohrium.com

Alternative Starting Materials: Research into novel starting materials, such as isatoic anhydride (B1165640) derivatives, offers a pathway to substituted anilines that is inexpensive, rapid, and can be performed at room temperature. nih.govresearchgate.net This avoids cumbersome and hazardous conventional methods. nih.gov

Greener Reaction Conditions: Employing greener solvent systems, such as ethanol-water mixtures, and replacing hazardous reagents like elemental bromine with combinations like ceric ammonium (B1175870) nitrate–KBr can significantly improve the environmental profile of the synthesis.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

PrincipleConventional RoutePotential Green AlternativeBenefit
Starting Materials Multi-step synthesis from basic aromaticsSynthesis from cyclohexanones or isatoic anhydrides bohrium.comnih.govFewer steps, less hazardous precursors.
Reagents Use of elemental bromine, strong acids/basesUse of ceric ammonium nitrate-KBr for bromination acs.orgAvoids highly toxic and corrosive reagents.
Catalysis Stoichiometric reagentsPd/C-ethylene systems, reusable catalysts bohrium.comHigher efficiency, catalyst recycling, less waste.
Solvents Chlorinated solvents (e.g., DCM)Water, ethanol, or solvent-free conditionsReduced toxicity and environmental impact.
Energy High-temperature refluxRoom temperature or microwave-assisted reactionsLower energy consumption.

Exploration of Unconventional Reactivity and Novel Transformations

The electronic and steric properties conferred by the bromo, chloro, methoxy (B1213986), and N-methylamino substituents can lead to unconventional reactivity. Future research could unlock novel chemical transformations by leveraging the unique characteristics of this molecule.

Potential areas of exploration include:

Selective Cross-Coupling Reactions: The presence of two different halogen atoms (bromine and chlorine) offers a platform for selective and sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The differential reactivity of the C-Br and C-Cl bonds could be exploited to introduce different functional groups in a controlled manner.

C-H Functionalization: Direct functionalization of the aromatic C-H bonds presents a highly atom-economical approach to creating more complex derivatives. The directing influence of the existing substituents could be studied to achieve regioselective C-H activation.

Nucleophilic and Electrophilic Reactivity: The interplay between the electron-donating methoxy and N-methylamino groups and the electron-withdrawing halogens creates a unique electronic environment. Studies could investigate the nucleophilic reactivity of the aniline (B41778) nitrogen or the aromatic ring in various reactions. unimelb.edu.au Conversely, the reactivity of the compound towards strong electrophiles could yield novel products. Research on N-arylation of similar bromo-substituted heterocyclic amines demonstrates pathways for creating complex derivatives. mdpi.com

Integration into Advanced Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, functional assemblies. frontiersin.org The functional groups on this compound make it an excellent candidate for designing sophisticated supramolecular structures.

The molecule can participate in a variety of non-covalent interactions:

Hydrogen Bonding: The N-H group of the methylamino moiety can act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen atom can act as acceptors. This allows for the formation of predictable hydrogen-bonded networks, similar to those seen in aniline-phenol cocrystals. nih.gov

Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on other molecules to form ordered structures.

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions, further stabilizing supramolecular assemblies. nih.gov

These interactions could be utilized to construct novel materials such as:

Cocrystals: By combining with suitable co-formers, new crystalline materials with tailored physical properties (e.g., solubility, melting point) could be designed. nih.gov

Supramolecular Polymers: The directional nature of hydrogen and halogen bonds could be used to guide the self-assembly of the molecule into one-dimensional polymeric chains. rsc.orgnih.gov

Functional Cages and Networks: Integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, separation, or catalysis.

Table 2: Functional Groups and Their Potential Roles in Supramolecular Assembly

Functional GroupPotential InteractionPotential Supramolecular Structure
-NH(CH₃) Hydrogen Bond Donor/AcceptorChains, layers, cocrystals nih.gov
-OCH₃ Hydrogen Bond AcceptorStabilizing hydrogen-bonded networks
-Br, -Cl Halogen Bond DonorDirected assembly, cocrystals nih.gov
Aromatic Ring π-π StackingStacked columnar structures, stabilizing assemblies nih.gov

Application of Machine Learning and AI in Predicting Reactivity and Designing Derivatives

Future research could leverage AI in several ways:

Predicting Reactivity: ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of reactions involving this compound. cmu.eduresearchgate.net This can guide experimental work by identifying the most promising reaction conditions for a desired transformation, saving time and resources. researchgate.netmdpi.com

Designing Novel Derivatives: Generative AI models can design new molecules based on the this compound scaffold. nih.gov By defining desired properties (e.g., enhanced binding to a biological target, specific optical properties), these models can propose novel derivatives that are optimized for a particular function. nih.govtechnologynetworks.com

Table 3: Potential Applications of AI/ML for this compound

AI/ML ApplicationObjectivePotential Impact
Reactivity Prediction Predict regioselectivity and yield of cross-coupling reactions. researchgate.netmdpi.comAccelerate synthesis of derivatives by prioritizing high-yield reactions.
De Novo Design Generate novel derivatives with optimized properties for drug discovery. nih.govnih.govRapidly identify potential lead compounds for further testing.
Property Prediction Forecast physical, chemical, and biological properties of virtual derivatives. cmu.eduReduce the need for exhaustive experimental screening.
Synthesis Planning Develop retrosynthetic pathways for designed derivatives.Ensure that computationally designed molecules are synthetically accessible.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., aromatic protons) and confirms N-methylation (δ ~2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 264.95 for C₈H₈BrClNO) .
  • X-ray Crystallography : Resolves molecular conformation and validates substituent orientation (use SHELX for refinement ).

How can density functional theory (DFT) calculations predict the electronic structure and reactivity of this compound?

Advanced Research Question
DFT methods (e.g., B3LYP or M06-2X with a 6-311++G(d,p) basis set) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., amine group vs. halogenated positions) .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Benchmarking against experimental UV-Vis or IR spectra validates computational models .

How do substituent effects influence its reactivity in cross-coupling reactions?

Advanced Research Question
Comparative studies with analogs (e.g., 5-Bromo-4-fluoro-2-methylaniline) reveal:

  • Electron-Withdrawing Groups (EWGs) : Chloro and methoxy groups at positions 2 and 3 deactivate the aromatic ring, slowing oxidative addition in palladium-catalyzed reactions .
  • Steric Effects : The N-methyl group hinders coordination to metal catalysts, requiring bulky ligands (e.g., XPhos) to enhance yields .
  • Data-Driven Optimization : Design of experiments (DoE) can statistically correlate substituent positions with reaction efficiency .

What are common impurities encountered during synthesis, and how can they be mitigated?

Intermediate Research Question

  • Di-Halogenated Byproducts : Result from over-bromination; minimized by stoichiometric control of Br₂ and low-temperature conditions .
  • Dehalogenation Products : Use inert atmospheres (N₂/Ar) to prevent reductive elimination during purification .
  • Analytical Mitigation : LC-MS or GC-MS quantifies impurities, guiding iterative refinement of reaction conditions .

How does X-ray crystallography resolve molecular conformation and intermolecular interactions?

Advanced Research Question

  • SHELX Workflow : Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXL refines anisotropic displacement parameters to map halogen bonding (e.g., Br⋯Cl interactions) .
  • Hirshfeld Surface Analysis : Visualizes close contacts (e.g., C–H⋯O hydrogen bonds from methoxy groups) influencing crystal packing .

What are the stability profiles of this compound under varying storage conditions?

Intermediate Research Question

  • Light Sensitivity : Halogenated anilines degrade under UV; store in amber vials at –20°C .
  • Oxidative Stability : N-methylation reduces amine oxidation, but dissolved O₂ in solvents accelerates degradation; use degassed solvents for long-term storage .

How does this compound compare structurally and functionally to analogs like 5-Bromo-4-fluoro-2-methylaniline?

Advanced Research Question

Property This compound 5-Bromo-4-fluoro-2-methylaniline
Electron Density Deactivated (Cl, OMe EWGs)Activated (F EWG para to Br)
Reactivity in Coupling Slower oxidative additionFaster due to electron-deficient ring
Bioactivity Enhanced membrane permeability (logP ~2.8)Lower logP (~2.3) limits uptake
Data derived from DFT and experimental kinetic studies .

How do solvent polarity and coordination strength affect its participation in metal-mediated reactions?

Advanced Research Question

  • Polar Aprotic Solvents : DMF or DMSO enhance Pd catalyst solubility but may coordinate metals, reducing activity. Additives like TBAB (tetrabutylammonium bromide) improve halide exchange in Suzuki reactions .
  • Solvent-Free Conditions : Ball milling with Pd(OAc)₂ and K₂CO₃ achieves higher yields by minimizing solvent interference .

How can contradictory data on synthesis yields be resolved methodologically?

Intermediate Research Question

  • Systematic Reproducibility Checks : Vary parameters (temperature, catalyst loading) using a Plackett-Burman design to identify critical factors .
  • In Situ Spectroscopy : ReactIR monitors intermediate formation, ensuring consistent reaction pathways across batches .
  • Collaborative Validation : Cross-lab replication with shared protocols (e.g., standardized bromination conditions) resolves equipment- or technique-specific discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.